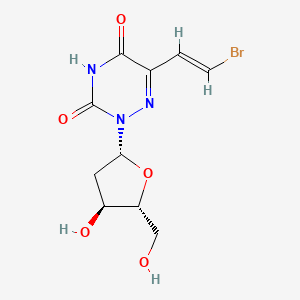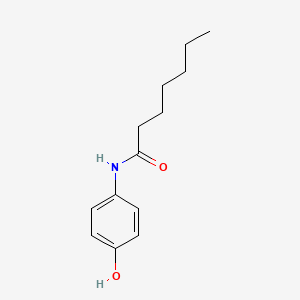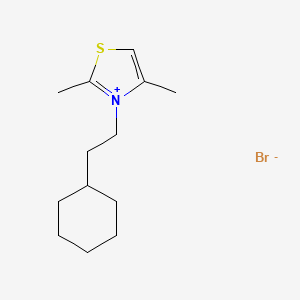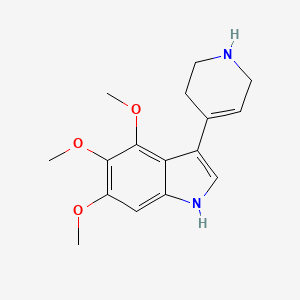
4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. Common starting materials might include indole or its derivatives, which undergo various functional group modifications to introduce the trimethoxy and tetrahydropyridinyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have various applications in scientific research:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of pharmaceuticals or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with different substituents.
4,5,6-Trimethoxyindole: Lacks the tetrahydropyridinyl group but shares the trimethoxy substitution.
3-(1,2,3,6-Tetrahydropyridin-4-yl)indole: Similar structure but without the trimethoxy groups.
Uniqueness
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the combination of trimethoxy and tetrahydropyridinyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h4,8-9,17-18H,5-7H2,1-3H3 |
Clave InChI |
OWDFSQBIRIAVLZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)NC=C2C3=CCNCC3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


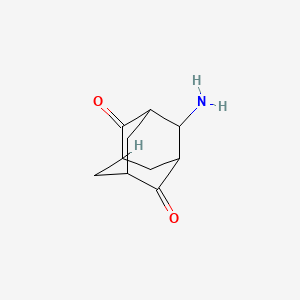

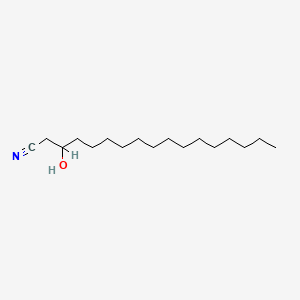


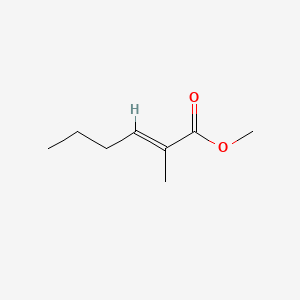

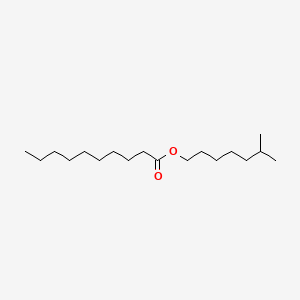

![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
